1-Bromo-1-fluoronon-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-fluoronon-1-ene is an organic compound with the molecular formula C9H16BrF. It is a halogenated alkene, characterized by the presence of both bromine and fluorine atoms attached to a nonene backbone.
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-fluoronon-1-ene can be achieved through several methods. One common approach involves the halogenation of nonene using bromine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of bromine and fluorine atoms to the nonene molecule . Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Bromo-1-fluoronon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as sodium methoxide, to form new compounds like 1-fluoro-1-methoxynon-1-ene.
Addition Reactions: The double bond in the nonene backbone allows for addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes, depending on the reagents and conditions used.
Common reagents for these reactions include halogen sources, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-fluoronon-1-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-1-fluoronon-1-ene involves its reactivity with various chemical species. The presence of both bromine and fluorine atoms influences its reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-fluoronon-1-ene can be compared with other halogenated alkenes, such as:
1-Bromo-1-fluoroethene: A smaller molecule with similar halogenation but different reactivity due to its shorter carbon chain.
1-Bromo-1-fluoroethane: Another halogenated compound with different substitution patterns and reactivity.
1-Bromo-1-fluorononane: A saturated analogue with different chemical properties and applications.
Eigenschaften
CAS-Nummer |
398486-58-3 |
---|---|
Molekularformel |
C9H16BrF |
Molekulargewicht |
223.13 g/mol |
IUPAC-Name |
1-bromo-1-fluoronon-1-ene |
InChI |
InChI=1S/C9H16BrF/c1-2-3-4-5-6-7-8-9(10)11/h8H,2-7H2,1H3 |
InChI-Schlüssel |
IBUBPXMPWWOGOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=C(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.